2-(Bromomethyl)-5-phenylbenzo[d]thiazole
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-phenyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNS/c15-9-14-16-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZOPYMOLLPFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 5 Phenylbenzo D Thiazole
Reactivity of the Bromomethyl Group: Nucleophilic Substitution and Quaternization Reactions
The C-Br bond in the bromomethyl group is the most labile site in the molecule, making it susceptible to a variety of transformations, primarily nucleophilic substitution and quaternization reactions.
The reactivity of the bromomethyl group is significantly enhanced by the adjacent benzothiazole (B30560) ring. Nucleophilic substitution reactions at this position are common. For instance, in a Williamson synthesis approach, 2-phenol-benzothiazole derivatives react with brominated compounds in the presence of a base like potassium carbonate to form new ether linkages. nih.gov While this example involves a different nucleophile and a slightly different benzothiazole, the principle applies directly to 2-(bromomethyl)-5-phenylbenzo[d]thiazole, where various nucleophiles can displace the bromide ion.
The mechanism of these substitutions is typically a bimolecular nucleophilic substitution (SN2) process. libretexts.org This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the bromomethyl group at the same time as the bromide ion, the leaving group, departs. libretexts.org
A key mechanistic feature in similar systems, such as 2-bromomethyl-1,3-thiaselenole, is the potential for anchimeric assistance from the heteroatom (in that case, selenium). nih.govmdpi.comnih.gov The heteroatom can participate in the displacement of the bromide, leading to a stabilized cationic intermediate (e.g., a seleniranium cation). nih.govmdpi.comnih.govresearchgate.net In the case of this compound, the nitrogen atom of the thiazole (B1198619) ring can provide similar assistance, leading to a stabilized thiazolium intermediate, which then readily reacts with nucleophiles. This intramolecular participation would accelerate the rate of nucleophilic substitution compared to a simple alkyl bromide.
Quaternization of the thiazole nitrogen is another significant reaction pathway. Thiazoles readily react with alkyl halides to form thiazolium cations. pharmaguideline.com In an intramolecular sense, the bromomethyl group of one molecule could potentially alkylate the nitrogen of another, leading to dimerization or polymerization, or it can react with other N-nucleophiles to form quaternary ammonium (B1175870) salts. For example, N-phenacylbenzothiazolium bromides are formed by the reaction of 2-haloketones with benzothiazoles, which then serve as precursors for cycloaddition reactions. researchgate.net
The kinetics of the nucleophilic substitution reactions involving the bromomethyl group are expected to follow a second-order rate law, characteristic of SN2 reactions. libretexts.org The rate of reaction is dependent on the concentration of both the this compound substrate and the incoming nucleophile. libretexts.org
Rate = k[C14H10BrNS][Nucleophile]
Several factors influence the rate constant (k):
Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.
Solvent: Polar aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. nih.gov
Leaving Group: Bromide is an excellent leaving group, contributing to the high reactivity of the substrate.
Thermodynamically, these substitution reactions are typically favorable, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the C-Br bond. The formation of a stable salt (e.g., KBr when using potassium carbonate as a base) also drives the reaction to completion. nih.gov The rearrangement of kinetically formed products to more thermodynamically stable isomers has been observed in related systems, suggesting that reaction conditions and duration can be critical in determining the final product distribution. nih.govmdpi.comnih.gov
Table 1: Factors Influencing Nucleophilic Substitution at the Bromomethyl Center
| Factor | Influence on Reaction | Rationale |
|---|---|---|
| Nucleophile | Stronger nucleophiles increase the reaction rate. | Increased electron density and polarizability facilitate the attack on the electrophilic carbon. |
| Solvent | Polar aprotic solvents (e.g., DMSO, Acetonitrile) are optimal. | Solvates the counter-ion of the nucleophile but leaves the nucleophile itself highly reactive. |
| Leaving Group | Bromide is a good leaving group. | The C-Br bond is relatively weak, and the resulting bromide ion (Br-) is stable. |
| Anchimeric Assistance | The thiazole nitrogen can accelerate the reaction. | Intramolecular participation forms a stabilized thiazolium intermediate, lowering the activation energy. |
Transformations of the Benzo[d]thiazole Core System
While the bromomethyl group is the most reactive site, the aromatic benzo[d]thiazole core can also undergo various transformations, although it often requires specific and sometimes harsh conditions.
The benzo[d]thiazole ring system is generally considered electron-deficient and is therefore relatively inert towards electrophilic aromatic substitution (EAS). udayton.edu The thiazole portion of the fused ring acts as an electron-withdrawing group, deactivating the attached benzene (B151609) ring to electrophilic attack.
When EAS reactions do occur, the position of substitution is directed by the combined electronic effects of the fused thiazole ring and the phenyl group at the 5-position. The thiazole ring deactivates all positions, but the deactivation is strongest at the positions ortho and para to the sulfur and nitrogen atoms. The phenyl group at C5 is an activating group (if considered as a substituent on the benzene part of the benzothiazole) and directs ortho- and para-. However, the dominant deactivating effect of the heterocyclic part of the molecule means that forcing conditions are typically required for reactions like nitration, halogenation, or sulfonation. pharmaguideline.comudayton.edu In related electron-deficient heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360), direct halogenation has been achieved, but it is not a facile process. udayton.edu
The electron-deficient nature of the benzothiazole core, particularly at the C2 carbon, makes it susceptible to nucleophilic attack. While C2 is substituted in the title compound, other electron-deficient centers can be targeted, or reactions can lead to the opening of the thiazole ring.
Ring-opening reactions of benzothiazoles have been reported under various conditions. For example, oxidative ring-opening can be achieved using reagents like magnesium monoperoxyphthalate (MMPP) in alcohol, which cleaves the thiazole ring to yield acylamidobenzene sulfonate esters. scholaris.cacdnsciencepub.comscholaris.cacdnsciencepub.com Another method involves the coordination of the benzothiazole to a metal ion, such as silver(I), which promotes ring-opening by alcohols even in non-basic media. rsc.org These reactions proceed by making the thiazole ring even more electron-deficient and thus more susceptible to nucleophilic attack, leading to cleavage of the C-S or C-N bonds.
The benzothiazole system can participate in condensation and cycloaddition reactions, often after initial modification. The acidity of protons on a methyl group at the C2 position is a known feature, allowing for condensation reactions with aldehydes. thieme-connect.de While the title compound has a bromomethyl group, once this is converted to other functional groups (e.g., a phosphonate (B1237965) ester), analogous condensation reactions could be envisaged.
More directly relevant are cycloaddition reactions. Benzothiazolium salts, which can be formed by the quaternization of the thiazole nitrogen, are excellent precursors for 1,3-dipolar cycloaddition reactions. For example, N-phenacylbenzothiazolium bromides react with nitroalkenes in the presence of a base to form complex fused heterocyclic systems like tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles. researchgate.net The nitrogen ylide, formed by deprotonation of the N-phenacyl group, acts as the 1,3-dipole. It is conceivable that this compound could be converted into a suitable benzothiazolium salt that could then undergo similar cycloaddition reactions to build complex molecular architectures.
Table 2: Summary of Reactivity for this compound
| Reaction Type | Reactive Site | Typical Reagents/Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | Bromomethyl Group | Nucleophiles (e.g., R-O⁻, R-S⁻, CN⁻), polar aprotic solvent | Substituted methyl-benzothiazoles |
| Quaternization | Thiazole Nitrogen | Alkylating agents, N-nucleophiles | Benzothiazolium salts |
| Electrophilic Substitution | Benzene Ring | Strong electrophiles (e.g., HNO₃/H₂SO₄), forcing conditions | Substituted benzothiazole core |
| Ring Opening | Thiazole Ring | Oxidants (MMPP), metal ions (Ag⁺) + nucleophiles | Acylamidobenzene derivatives |
| Cycloaddition | Thiazole Ring (as salt) | Dipolarophiles (e.g., alkenes, alkynes), base | Fused heterocyclic systems |
Influence of the 5-Phenyl Substituent on Reactivity and Regioselectivity
The presence of a phenyl group at the 5-position of the benzothiazole ring introduces significant electronic and steric factors that profoundly influence the reactivity and regioselectivity of the entire molecule, including the reactive 2-(bromomethyl) group. The interplay of these effects dictates the molecule's behavior in various chemical transformations.
The phenyl substituent at the 5-position exerts a notable electronic influence on the benzothiazole core, which can be understood through a combination of inductive and resonance effects. The benzothiazole system itself is a fused aromatic heterocycle with a unique electron distribution. The introduction of a phenyl group can either donate or withdraw electron density, thereby modulating the reactivity of the entire ring system and the appended 2-(bromomethyl) group.
The phenyl ring is generally considered to be weakly electron-withdrawing through its inductive effect, but it can act as an electron-donating group via resonance (π-conjugation) with the benzothiazole system. This dual nature allows it to stabilize both electron-deficient and electron-rich intermediates that may form during a reaction. For instance, in electrophilic aromatic substitution reactions on the benzothiazole nucleus, the phenyl group's ability to delocalize a positive charge through resonance can influence the regioselectivity of the attack. Conversely, in reactions involving nucleophilic attack, the phenyl group can affect the electron density at various positions of the benzothiazole ring.
Theoretical studies on substituted benzothiazoles have shown that substituents significantly tune the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov An electron-donating group generally raises the HOMO energy level, making the molecule more susceptible to electrophilic attack, while an electron-withdrawing group lowers the LUMO energy, rendering it more prone to nucleophilic attack. nih.gov The phenyl group's net electronic effect on the HOMO-LUMO gap can therefore steer the reaction toward specific pathways. For example, the substitution of an electron-withdrawing -NO2 group on a related benzothiazole derivative was found to lower both HOMO and LUMO energy levels, reducing the energy gap and impacting charge transport properties. nih.gov While the phenyl group's effect is more nuanced than a strong withdrawing group like -NO2, its influence on orbital energies is crucial for stabilizing transition states and reaction intermediates.
The delocalization of π-electrons across the phenyl and benzothiazole rings can create regions of varying electron density, which can be visualized through Molecular Electrostatic Potential (MEP) plots. These plots identify sites that are prone to electrophilic or nucleophilic attack. researchgate.net The extended conjugation provided by the 5-phenyl group can stabilize carbocation intermediates formed, for example, during SN1-type reactions involving the 2-(bromomethyl) group, by delocalizing the positive charge over a larger molecular framework.
| Electronic Effect | Influence on Reaction Pathways | Mechanism of Intermediate Stabilization |
| Inductive Effect (-I) | Weakly deactivates the benzothiazole ring towards electrophilic attack. | Polarization of the sigma bond framework, leading to a slight withdrawal of electron density from the benzothiazole core. |
| Resonance Effect (+M/-M) | Can activate or deactivate specific sites depending on the reaction type. Enhances π-conjugation. | Delocalization of π-electrons between the phenyl ring and the benzothiazole system, stabilizing charged intermediates (carbocations or carbanions) through resonance structures. |
| HOMO/LUMO Modulation | Influences susceptibility to electrophiles/nucleophiles and affects photochemical reactivity. | Alters the energy levels of frontier molecular orbitals. A higher HOMO facilitates electrophilic reactions, while a lower LUMO facilitates nucleophilic reactions. nih.gov |
Beyond electronic influences, the 5-phenyl substituent imposes significant steric constraints that play a critical role in modulating the reactivity and regioselectivity of the molecule. The sheer bulk of the phenyl group can shield the adjacent positions on the benzothiazole ring (C4 and C6), hindering the approach of reactants and directing them to more accessible sites.
This steric hindrance is particularly important in bimolecular reactions where the transition state involves the close approach of another molecule. For example, in substitution reactions occurring at the benzothiazole core, a bulky reagent would preferentially attack less hindered positions. The orientation of the phenyl group relative to the planar benzothiazole ring system is not fixed; there is rotational freedom around the C5-Cphenyl single bond. This conformational flexibility means the molecule can exist in various rotational isomers (rotamers), each with a different three-dimensional shape and steric profile.
| Factor | Description | Impact on Reactivity and Regioselectivity |
| Steric Bulk | The phenyl group occupies significant space around the 5-position of the benzothiazole ring. | Hinders the approach of reagents to adjacent C4 and C6 positions, potentially directing reactions to other sites. Can influence the rate of reaction by sterically impeding the formation of the transition state. |
| Conformational Rotation | The phenyl group can rotate around the single bond connecting it to the benzothiazole ring, leading to different rotamers. | The dihedral angle between the two rings affects both steric accessibility and the extent of electronic conjugation. Different conformers may exhibit different reactivities. nih.gov |
| Dynamic Shielding | The rotation of the phenyl group can dynamically shield or expose different parts of the molecule. | Can influence catalyst binding and the approach of reactants to the 2-(bromomethyl) group or the benzothiazole nitrogen, affecting reaction pathways and rates. mdpi.com |
Applications of 2 Bromomethyl 5 Phenylbenzo D Thiazole As a Chemical Building Block and Reagent in Organic Synthesis
Role in the Construction of Complex Heterocyclic Systems
The inherent reactivity of the C-Br bond in the bromomethyl group makes 2-(Bromomethyl)-5-phenylbenzo[d]thiazole an excellent electrophile. This reactivity is harnessed in nucleophilic substitution and subsequent cyclization reactions to create larger, more complex heterocyclic structures. The benzothiazole (B30560) ring itself can participate in various transformations, leading to novel molecular scaffolds.
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in numerous biologically active compounds and functional materials. The 2-(bromomethyl)benzothiazole moiety is a key precursor for creating fused ring systems through intramolecular or intermolecular cyclization strategies.
A common strategy involves the reaction of the bromomethyl group with a dinucleophile, leading to the formation of a new ring fused to the benzothiazole core. For instance, reaction with a β-ketoester followed by intramolecular condensation can yield thiazolo[3,2-a]pyridone derivatives. While specific examples for the 5-phenyl derivative are not extensively documented, the reactivity pattern follows established principles for 2-(halomethyl)benzothiazoles. A plausible synthetic route involves the initial alkylation of a nucleophile, such as the anion of a β-dicarbonyl compound, followed by a cyclization step that forms the new ring.
Another approach involves the synthesis of thiazolo[3,2-a]quinazolinones. This can be conceptualized by reacting this compound with an anthranilic acid derivative. The initial step is the N-alkylation of the amino group of anthranilic acid, followed by an intramolecular cyclization through amide formation and subsequent dehydration to furnish the fused polycyclic system. Such thiazole-fused quinazolinones are investigated for their potential kinase inhibitory activities. mdpi.com The general synthetic approach allows for the creation of diverse polycyclic scaffolds by varying the nature of the reacting nucleophile. scilit.comorganic-chemistry.org
Table 1: Representative Reactions for Fused Ring Synthesis
| Starting Materials | Reagents & Conditions | Product Type |
|---|---|---|
| This compound, Ethyl acetoacetate | 1. NaH, THF2. Polyphosphoric acid, Heat | Thiazolo[3,2-a]pyridinone derivative |
| This compound, 2-Aminobenzoic acid | 1. K₂CO₃, DMF2. POCl₃, Heat | Thiazolo[3,2-a]quinazolinone derivative |
The synthesis of dimeric and oligomeric structures containing the benzothiazole motif is of interest for creating molecules with enhanced electronic or biological properties. The this compound is an ideal starting material for such syntheses, acting as a monomeric unit that can be linked together.
Dimerization can be achieved by reacting two equivalents of the bromomethyl compound with a bifunctional nucleophile. For example, reaction with a diol like hydroquinone (B1673460) or a diamine like p-phenylenediamine (B122844) in the presence of a base would yield a symmetrical dimer where two benzothiazole units are connected by a flexible or rigid linker.
Alternatively, a self-condensation reaction can be envisioned. While less common, under specific conditions, one molecule's bromomethyl group could potentially react with a nucleophilic site on another molecule, although this would require activation of the second benzothiazole unit. A more controlled approach involves a multi-step synthesis where the bromomethyl group is first converted to a nucleophile (e.g., a thiol via reaction with thiourea (B124793) followed by hydrolysis) and then reacted with a second molecule of the starting material to form a thioether-linked dimer.
Table 2: Proposed Synthetic Routes to Benzothiazole Dimers
| Reaction Type | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| Dimerization via Linker | This compound (2 eq.), Hydroquinone (1 eq.) | K₂CO₃, Acetonitrile, Reflux | 1,4-Bis((5-phenylbenzo[d]thiazol-2-yl)methoxy)benzene |
| Dimerization via Linker | This compound (2 eq.), 1,4-Phenylenediamine (1 eq.) | Et₃N, THF, Reflux | N,N'-Bis((5-phenylbenzo[d]thiazol-2-yl)methyl)benzene-1,4-diamine |
Utilization in Precursors for Advanced Functional Materials
The 2-phenylbenzothiazole (B1203474) scaffold is a key component in the development of advanced functional materials, including organic light-emitting diodes (OLEDs) and nonlinear optical materials, due to its favorable electronic and photophysical properties. nih.gov The introduction of a reactive handle, such as the bromomethyl group in this compound, provides a synthetic pathway to incorporate this chromophore into larger systems like polymers or dendrimers.
The primary role of this compound in this context is as a monomer or a side-chain precursor. The bromomethyl group allows for its attachment to a polymer backbone through substitution reactions. For example, it can be used in polycondensation reactions with diols, diamines, or dithiols to synthesize polyesters, polyamides, or polythioethers, respectively. The resulting polymers would feature the 5-phenylbenzothiazole moiety as an integral part of their structure, imparting specific photophysical or electronic characteristics to the bulk material.
Another synthetic strategy involves grafting the benzothiazole unit onto an existing polymer. A polymer with nucleophilic side chains (e.g., polyvinyl alcohol or poly(4-vinylpyridine)) can be functionalized by reacting it with this compound. This methodology allows for precise control over the degree of functionalization and the properties of the final material. These transformations focus on creating the material precursor; the specific properties of the final material are a result of these synthetic modifications.
Development of Chemical Probes and Tags
The benzothiazole core is a well-known fluorophore, and its derivatives are frequently used in the design of chemical probes for detecting various analytes. researchgate.net The compound this compound can function as a reactive chemical tag, where the bromomethyl group serves as an anchor to covalently attach the fluorescent benzothiazole unit to a target molecule, such as a protein or a nucleic acid.
The chemical mechanism of tagging relies on the high reactivity of the benzylic bromide towards nucleophiles. It readily undergoes Sₙ2 reactions with nucleophilic functional groups commonly found in biomolecules, such as the thiol group of cysteine, the amino group of lysine, or the imidazole (B134444) group of histidine. This reaction forms a stable covalent bond, effectively labeling the biomolecule with the 5-phenylbenzothiazole fluorophore.
Once attached, the benzothiazole moiety can act as a reporter. The fluorescence of the tag might be sensitive to its local environment. For example, a change in the polarity of the environment upon protein folding or ligand binding could lead to a detectable shift in the emission wavelength or quantum yield. In more sophisticated designs, the probe's function is based on specific chemical reactions. A powerful mechanism exploited in some benzothiazole probes is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov While the subject compound itself does not have the requisite hydroxyl group for ESIPT, it can be used to build more complex probes where the benzothiazole fluorescence is modulated by a reaction at a different site on the probe, a mechanism that can be triggered by a specific analyte like hydrogen peroxide. nih.gov
Ligand Design in Catalysis and Coordination Chemistry
The benzothiazole ring system is a valuable scaffold for designing ligands for transition metal catalysis and coordination chemistry. The nitrogen and sulfur heteroatoms can potentially coordinate to metal centers, although in many cases, the benzothiazole unit is functionalized with stronger donor groups. The 2-phenylbenzothiazole scaffold, in particular, has been successfully used to create cyclometalating ligands for iridium(III) and other heavy metals, which are important in photoredox catalysis and materials science. nih.gov
This compound serves as an excellent starting point for synthesizing more elaborate ligands. The bromomethyl group is a versatile functional handle that can be chemically transformed into a variety of common coordinating groups.
A prime example is its conversion into a phosphine (B1218219) ligand, a cornerstone of homogeneous catalysis. The reaction of this compound with a phosphine, such as triphenylphosphine (B44618), yields a phosphonium (B103445) salt. This salt can then be deprotonated to form a phosphonium ylide, or it can be used in further reactions. A more direct route to a phosphine ligand involves the Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, to form a diethyl phosphonate (B1237965). Subsequent reduction of the phosphonate group yields the desired phosphine ligand, (5-phenylbenzo[d]thiazol-2-yl)methylphosphine. This new ligand, featuring a soft phosphine donor and the rigid benzothiazole backbone, can then be coordinated to transition metals like palladium, platinum, or rhodium to generate catalysts for cross-coupling, hydrogenation, or hydroformylation reactions.
Table 3: Synthetic Scheme for Ligand Elaboration
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Arbuzov Reaction | This compound | P(OEt)₃, Heat | Diethyl (5-phenylbenzo[d]thiazol-2-yl)methylphosphonate |
| 2. Reduction | Diethyl (5-phenylbenzo[d]thiazol-2-yl)methylphosphonate | LiAlH₄, THF | (5-phenylbenzo[d]thiazol-2-yl)methanamineligand |
Computational and Theoretical Studies on 2 Bromomethyl 5 Phenylbenzo D Thiazole and Its Analogues
Quantum Chemical Calculations for Structural Elucidation and Stability Assessment
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the three-dimensional structures and assessing the stability of benzothiazole (B30560) derivatives.
Conformational Analysis and Energy Minima Determination
Conformational analysis is critical for understanding the spatial arrangement of atoms in a molecule, which dictates its physical and chemical properties. For benzothiazole analogues, particularly those with flexible side chains or rotatable bonds like the phenyl group in 2-(Bromomethyl)-5-phenylbenzo[d]thiazole, identifying the most stable conformer is key.
Researchers conduct these analyses by systematically rotating specific dihedral angles and calculating the total energy of each resulting conformation. For instance, in a study of 2-aminobenzothiazole (B30445) derivatives with a phenyl ring, a molecular geometry scan was performed by varying the dihedral angle between the benzothiazole and phenyl rings in 30° increments. mdpi.com This process identifies various conformers, with the lowest energy conformation representing the most stable structure, or the global minimum on the potential energy surface. mdpi.com DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are frequently used for these calculations, providing a balance of accuracy and computational efficiency. mdpi.comresearchgate.net The optimized geometrical parameters, including bond lengths and angles of the most stable conformer, can then be determined. researchgate.net
Interactive Table 1: Sample Calculated Geometrical Parameters for Benzothiazole Derivatives
This table presents representative data calculated for benzothiazole analogues using DFT methods, illustrating typical bond lengths and angles.
| Parameter | Bond | Calculated Value (Å/°) |
| Bond Length | C7-C7a | ~1.39 |
| C3a-C4 | ~1.38 | |
| C7a-C3a | ~1.45 | |
| Bond Angle | C2-N3-C7a | ~109.5 |
| N3-C2-S1 | ~115.2 | |
| Dihedral Angle | N3-C7a-C4-C5 | ~179.9 |
Tautomeric Equilibrium Studies of Related Benzothiazole Systems
Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many heterocyclic systems, including benzothiazole derivatives. A key example is the equilibrium between the 2-mercaptobenzothiazole (B37678) (thiol form) and benzothiazoline-2-thione (thione form). researchgate.netresearchgate.netjocpr.com
Computational studies consistently show that the thione tautomer is generally more stable than the thiol form. researchgate.net DFT calculations are employed to determine the energies of each tautomer and the transition state connecting them. This allows for the calculation of activation energies for both the forward and reverse reactions of the tautomeric equilibrium. For example, in related systems, the energy barrier required to convert from the less stable to the more stable tautomer is significantly lower than the reverse process, confirming the predominance of the more stable form. ekb.eg These theoretical predictions are often in strong agreement with experimental data from vibrational spectroscopy. researchgate.net The study of tautomerism is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.
Electronic Structure Analysis: HOMO-LUMO Interactions and Reactivity Prediction
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting a molecule's reactivity.
The HOMO energy is an indicator of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org Conversely, a large energy gap indicates higher stability and lower chemical reactivity. scirp.org
DFT calculations are widely used to compute the energies of these frontier orbitals. scirp.org Studies on various benzothiazole derivatives have shown that the nature and position of substituents on the benzothiazole ring system significantly influence the HOMO-LUMO gap. researchgate.netresearchgate.net For instance, the presence of strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), has been observed to lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. mdpi.comresearchgate.net
Interactive Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for Benzothiazole Analogues
This table provides example data for different substituted benzothiazoles, illustrating how substituents alter electronic properties. Values are in electron volts (eV).
| Compound Analogue (Substituent) | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Unsubstituted | -6.58 | -1.85 | 4.73 |
| -CH3 | -6.52 | -1.81 | 4.71 |
| -Cl | -6.65 | -2.03 | 4.62 |
| -CF3 | -6.89 | -2.43 | 4.46 |
These computational insights allow for the prediction of reaction sites within the molecule. For example, mapping the molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, corroborating the predictions from HOMO-LUMO analysis. scirp.org
Reaction Mechanism Modeling and Transition State Analysis
Understanding the precise pathway a chemical reaction follows is fundamental to controlling its outcome. Computational chemistry provides the tools to model reaction mechanisms, identify intermediates, and analyze the high-energy transition states that govern reaction rates.
For the synthesis of benzothiazole derivatives, various reaction mechanisms have been proposed and investigated computationally. nih.govnih.govorganic-chemistry.org For example, in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes, computational models can elucidate the catalytic cycle. This includes steps like the initial condensation to form a benzothiazoline (B1199338) intermediate, followed by an oxidation step to yield the final aromatic benzothiazole product. acs.org
Transition state analysis is a key component of this modeling. By locating the transition state structure on the potential energy surface and calculating its energy, chemists can determine the activation energy of a reaction step. This information is invaluable for predicting reaction feasibility, understanding the role of catalysts, and explaining observed product distributions. For instance, in the asymmetric transfer hydrogenation of related imines using a benzothiazoline as a hydrogen source, a proposed transition state involves the interaction of the imine, the benzothiazoline, and a chiral phosphoric acid catalyst. acs.org Modeling such transition states helps to explain the high enantioselectivity observed in the reaction.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of the Compound
While quantum chemical calculations typically model molecules in a vacuum or with an implicit solvent model, molecular dynamics (MD) simulations provide a way to study the explicit interactions between a solute and solvent molecules over time. osti.govresearchgate.net This is crucial for understanding how the solvent influences the conformational dynamics, stability, and behavior of a compound like this compound.
MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion. nih.gov In these simulations, a molecule of interest is placed in a box filled with explicit solvent molecules (e.g., water, ethanol), and its trajectory is calculated over a period, often nanoseconds to microseconds. nih.gov
These simulations are particularly useful for:
Assessing Conformational Stability: MD can track how the molecule explores different conformations in solution and how solvent interactions stabilize certain shapes.
Analyzing Dynamic Behavior: Parameters such as the root-mean-square deviation (RMSD) can be calculated from the simulation trajectory to assess the stability of the molecule's structure over time. nih.gov A stable complex or molecule will exhibit low RMSD fluctuations around an average value. nih.gov
Investigating Solute-Solvent Interactions: MD simulations can reveal specific interactions, such as hydrogen bonding between the solute and solvent, and quantify their impact on the molecule's properties. researchgate.net For benzothiazole derivatives complexed with biological targets like enzymes, MD simulations are used to evaluate the stability of the protein-ligand complex, providing insights into binding affinity and residence time. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 Bromomethyl 5 Phenylbenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Process Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(Bromomethyl)-5-phenylbenzo[d]thiazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecular skeleton.
Detailed Research Findings: In ¹H NMR spectroscopy, the protons of the benzothiazole (B30560) and phenyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the precise assignment of each proton on the bicyclic system and the phenyl substituent. A key diagnostic signal is the singlet corresponding to the bromomethyl (-CH₂Br) protons. This signal is expected to appear in a distinct region (around δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and the thiazole (B1198619) ring.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The spectrum would show signals for the quaternary carbons of the benzothiazole-phenyl linkage and the thiazole ring, as well as the protonated carbons of the aromatic systems. The carbon of the bromomethyl group would also have a characteristic chemical shift. The analysis of related benzothiazole structures supports these expected patterns. rsc.orgijirt.org
Interactive Data Table: Expected NMR Data for this compound
| Technique | Structural Unit | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | Aromatic Protons (Phenyl & Benzothiazole rings) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | The precise shifts and coupling constants depend on the substitution pattern and electronic effects within the fused ring system. |
| Bromomethyl Protons (-CH₂Br) | 4.5 - 5.0 | Singlet | A highly characteristic singlet, as there are no adjacent protons to cause splitting. Its position indicates a methylene (B1212753) group attached to an electronegative atom and an aromatic system. | |
| ¹³C NMR | Aromatic Carbons | 110 - 155 | N/A | The chemical shifts differentiate between protonated and quaternary carbons within the phenyl and benzothiazole rings. |
| Thiazole Carbon (C=N) | > 160 | N/A | The imine carbon of the thiazole ring is typically the most downfield signal in the spectrum. | |
| Bromomethyl Carbon (-CH₂Br) | 30 - 40 | N/A | The signal for the sp³ hybridized carbon attached to the bromine atom. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Detailed Research Findings: The mass spectrum would prominently feature the molecular ion peak (M⁺), which confirms the molecular weight of the compound. For this compound, the molecular ion would appear as a characteristic doublet of peaks of nearly equal intensity, due to the presence of the bromine atom with its two stable isotopes, ⁷⁹Br and ⁸¹Br. The analysis of the fragmentation pattern under electron impact (EI) ionization would reveal characteristic losses. For instance, the loss of the bromine atom (·Br) would generate a significant fragment ion [M-Br]⁺. Subsequent fragmentations could involve the cleavage of the phenyl group or the rupture of the thiazole ring, providing further corroboration of the proposed structure. Studies on related nitro-furyl thiazoles have shown characteristic cleavage patterns that help identify the core structures. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z Value | Composition | Significance |
|---|---|---|---|
| [M]⁺ | 303/305 | [C₁₄H₁₀⁷⁹BrNS]⁺ / [C₁₄H₁₀⁸¹BrNS]⁺ | Molecular ion peak. The isotopic pattern confirms the presence of one bromine atom. |
| [M-Br]⁺ | 224 | [C₁₄H₁₀NS]⁺ | Represents the loss of the bromine radical, a common and stable fragmentation for bromo-alkanes. This confirms the presence of the bromomethyl group. |
| [M-CH₂Br]⁺ | 210 | [C₁₃H₈NS]⁺ | Represents the cleavage of the C-C bond between the benzothiazole ring and the bromomethyl group, resulting in the 5-phenylbenzo[d]thiazole (B1603213) cation. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound.
Detailed Research Findings: The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ would be rich with bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic benzothiazole system and the phenyl ring. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region (fingerprint region), typically between 600-500 cm⁻¹. The C-S stretching vibration of the thiazole ring also appears in the fingerprint region. Spectroscopic studies of the core benzothiazole structure confirm these general assignments. core.ac.ukresearchgate.net
Interactive Data Table: Expected Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Significance |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR/Raman | Confirms the presence of aromatic rings. |
| C=C and C=N Stretch (Aromatic Rings) | 1600 - 1450 | IR/Raman | Characteristic of the benzothiazole and phenyl ring systems. Multiple bands are expected. |
| C-H Bend (Aromatic) | 900 - 675 | IR | The out-of-plane bending patterns can give clues about the substitution on the aromatic rings. |
| C-S Stretch | 800 - 600 | IR/Raman | Indicates the presence of the thiazole ring. |
| C-Br Stretch | 600 - 500 | IR | Confirms the presence of the bromomethyl group. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise atomic positions in the solid state. This technique would confirm the connectivity and provide accurate bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: For a molecule like this compound, X-ray analysis would reveal the planarity of the benzothiazole ring system. A key conformational parameter is the dihedral angle between the plane of the benzothiazole unit and the plane of the 5-phenyl substituent. This angle dictates the degree of π-conjugation between the two ring systems. The analysis of related crystal structures, such as 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, shows that the two ring systems are often nearly coplanar. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as π–π stacking between the aromatic rings and potentially halogen bonding involving the bromine atom. researchgate.net
Interactive Data Table: Expected X-ray Crystallography Insights for this compound
| Parameter | Expected Finding | Significance |
|---|---|---|
| Molecular Confirmation | Unambiguous confirmation of atomic connectivity. | Provides definitive proof of the chemical structure. |
| Bond Lengths/Angles | Values consistent with sp² and sp³ hybridized C, N, and S atoms. | Confirms the nature of the chemical bonds (e.g., C=N, C-S, C-Br). |
| Dihedral Angle (Benzothiazole-Phenyl) | A specific angle indicating the relative orientation of the two rings. | Determines the extent of electronic conjugation and steric hindrance between the two major parts of the molecule. |
| Intermolecular Interactions | Evidence of π–π stacking, C-H⋯π interactions, or halogen bonding. | Explains the solid-state packing arrangement and influences physical properties like melting point. |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation System Characterization
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for characterizing conjugated π-electron systems.
Detailed Research Findings: The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of its extended π-conjugated system. The benzothiazole moiety itself is a strong chromophore. The addition of the phenyl group at the 5-position extends this conjugation, typically resulting in a bathochromic (red) shift of the absorption maxima (λ_max) compared to the unsubstituted benzothiazole. The spectrum would likely exhibit multiple bands corresponding to π→π* transitions within the aromatic system. General studies on benzothiazole derivatives show characteristic broad absorption spectra. umaine.edu The exact position and intensity of these bands are sensitive to the solvent polarity.
Interactive Data Table: Expected UV-Visible Spectroscopy Data for this compound
| Transition Type | Expected λ_max Range (nm) | Significance |
|---|---|---|
| π→π* | 250 - 350 | These high-energy transitions are characteristic of the extensive conjugated system formed by the interconnected phenyl and benzothiazole rings. Multiple peaks may be observed. |
Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation (e.g., TLC, GC, HPLC)
Chromatographic methods are fundamental for the practical aspects of working with this compound, from synthesis to purification and analysis.
Detailed Research Findings:
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of the synthesis of the target compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product, which will have a different retention factor (R_f). It is also used to determine the appropriate solvent system for column chromatography. The use of TLC for monitoring reactions of benzothiazole derivatives is a standard procedure. nih.gov
Column Chromatography: For the purification of the synthesized this compound, column chromatography using silica (B1680970) gel is the standard method. rsc.org An appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) is chosen based on TLC trials to separate the desired product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique ideal for assessing the final purity of the compound. Using a suitable column (e.g., C18 reverse-phase) and mobile phase, a sharp, single peak for the compound would indicate high purity. HPLC can also be used for quantitative analysis.
Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the main peak and any minor impurities.
Interactive Data Table: Application of Chromatographic Techniques for this compound
| Technique | Application | Key Parameter | Purpose |
|---|---|---|---|
| TLC | Reaction Monitoring | Retention Factor (R_f) | To quickly assess the conversion of starting materials to the product. |
| Column Chromatography | Purification | Eluent System | To isolate the pure compound from a crude reaction mixture. |
| HPLC | Purity Assessment | Retention Time / Peak Area % | To obtain a quantitative measure of the compound's purity (e.g., >95%). |
| GC-MS | Purity and Identity Confirmation | Retention Time and Mass Spectrum | To separate volatile components and identify them based on their mass fragmentation patterns. |
Future Research Directions and Emerging Trends in 2 Bromomethyl 5 Phenylbenzo D Thiazole Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to 2-(bromomethyl)-5-phenylbenzo[d]thiazole and its analogs is a cornerstone of future research. Traditional methods, while effective, often face limitations that newer methodologies aim to overcome.
Future efforts will likely concentrate on green chemistry principles to minimize environmental impact. This includes the use of environmentally benign solvents and reusable catalysts. mdpi.com One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy. mdpi.com For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method, is being reimagined through one-pot procedures using recyclable catalysts like silica-supported tungstosilisic acid, which has shown high yields and simple workup procedures. mdpi.com
Improving selectivity is another critical area. The bromination of the methyl group at the 2-position of the benzothiazole (B30560) ring without affecting other sensitive parts of the molecule, such as the phenyl substituent, requires precise control. Research into selective bromination techniques, potentially using N-bromosuccinimide (NBS) under specific conditions like light irradiation for free-radical bromination, will be crucial. nih.gov
Flow chemistry is an emerging trend that offers enhanced control over reaction parameters, leading to improved yields and safety. The application of flow reactors to the synthesis of benzothiazole derivatives could provide a scalable and highly efficient alternative to batch processing.
Unveiling Undiscovered Reactivity Pathways and Unexpected Transformations of the Compound
The bromomethyl group in this compound is a highly reactive handle, making the compound a versatile building block for a wide range of chemical transformations. While its use in nucleophilic substitution reactions is well-established, future research is expected to uncover novel reactivity patterns.
One area of exploration is the potential for unexpected transformations under specific reaction conditions. For example, studies on related thiazole compounds have shown that reagents like triethyl phosphite, intended for an Arbuzov reaction, can also induce the reduction of other substituents on the thiazole ring. nih.gov Investigating the behavior of this compound in the presence of various reagents could reveal similar unforeseen but synthetically useful reactions.
Further research into the electrophilic and radical reactions of the benzothiazole core, influenced by the electron-withdrawing nature of the bromomethyl group, could lead to new functionalization strategies. The reactivity of the C5-phenyl group and its influence on the benzothiazole ring system is another area ripe for investigation.
Integration into Advanced Functional Systems and Supramolecular Assemblies
The unique photophysical properties inherent to the benzothiazole scaffold make this compound an attractive component for advanced functional materials. Its rigid structure and potential for derivatization allow for its incorporation into larger, more complex systems.
In the realm of supramolecular chemistry, this compound can serve as a key building block for constructing macrocycles and other complex architectures. The development of photosensitizers based on thiazolo[5,4-d]thiazole (B1587360) cores has demonstrated the potential for these systems in generating reactive oxygen species (ROS) for applications in photocatalysis. By carefully designing supramolecular assemblies, it is possible to control intermolecular packing and enhance properties like ROS generation efficiency.
The integration of this compound into fluorescent probes and chemical sensors is another promising direction. The benzothiazole nucleus is a known fluorophore, and modifications via the bromomethyl group can be used to introduce specific recognition sites for analytes of interest.
Development of High-Throughput Screening Methods for Chemical Transformations Involving the Compound
To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) methodologies are becoming indispensable. nih.gov HTS allows for the rapid testing of large libraries of compounds or reaction conditions, significantly speeding up the research and development process. nih.gov
Future trends in this area include the miniaturization and automation of synthesis and screening. rsc.org Technologies like acoustic dispensing can be used to perform reactions on a nanomole scale in high-density plate formats (e.g., 1536-well plates). rsc.org This approach not only increases throughput but also reduces the consumption of reagents and waste generation. rsc.org
The development of "on-the-fly" synthesis and in-situ screening, where compounds are synthesized and immediately tested for activity in the same well, represents a paradigm shift from traditional HTS based on pre-existing compound libraries. rsc.org This allows for greater chemical diversity and a more efficient discovery process.
Synergistic Computational and Experimental Approaches for Deeper Mechanistic Understanding
The combination of computational modeling and experimental validation is a powerful strategy for gaining a deeper understanding of the chemical properties and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations have become a valuable tool for studying the electronic structure, stability, and spectroscopic features of benzothiazole derivatives. mdpi.comnih.gov
Computational studies can be employed to:
Predict Reactivity: By calculating parameters like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), researchers can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.comnih.gov
Elucidate Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, providing insights into the mechanisms of known and novel transformations.
Analyze Spectroscopic Data: Theoretical calculations of vibrational and electronic spectra can aid in the interpretation of experimental data from techniques like IR and UV-Vis spectroscopy. nih.gov
An iterative feedback loop, where computational predictions guide experimental work and experimental results are used to refine computational models, will be crucial for accelerating progress. nih.gov This synergistic approach has been successfully applied to protein engineering and holds immense promise for the study of small molecules like this compound. nih.gov
Q & A
Q. What are the established synthetic routes for 2-(Bromomethyl)-5-phenylbenzo[d]thiazole, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via alkylation reactions. For example, 2-(Bromomethyl)benzo[d]thiazole derivatives are prepared by reacting precursors like 2-aminobenzothiazole with bromomethylating agents (e.g., bromine in chloroform or DMF with KCO as a base) . Key steps include:
- Reflux conditions : Use dioxane or DMF as solvents at 80–100°C for 2–4 hours.
- Purification : Isolate precipitates via filtration, wash with methanol, and recrystallize from ethanol or acetone .
- Purity validation : Employ elemental analysis (C, H, N), IR (C-Br stretch at ~550–600 cm), and H/C NMR (e.g., bromomethyl proton at δ ~4.5–5.0 ppm) .
Q. How should this compound be handled safely in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection due to bromine’s reactivity and potential toxicity .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives for target binding studies?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes by analyzing steric and electronic compatibility. For example:
- Docking protocol : Use the crystal structure of target enzymes (e.g., α-glucosidase) and assign partial charges to the ligand (e.g., this compound) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values .
Q. What strategies resolve contradictions in substituent effects on bioactivity?
Methodological Answer:
- Systematic variation : Synthesize analogs with substituents (e.g., -F, -CH) at the phenyl ring and compare IC values .
- Statistical analysis : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends .
Q. How can reaction yields be improved in large-scale syntheses?
Methodological Answer:
- Catalyst screening : Test bases like TEA vs. KCO to optimize alkylation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require higher temps (80–100°C) .
- Scale-up adjustments : Increase stirring rate and use dropwise addition of brominating agents to control exothermic reactions .
Q. What advanced techniques confirm structural integrity under varying conditions?
Methodological Answer:
Q. How do competing reaction pathways affect byproduct formation?
Methodological Answer:
- Mechanistic studies : Use Br isotope tracking via mass spectrometry to identify bromine migration pathways .
- Byproduct isolation : Column chromatography (silica gel, hexane:EtOAc = 4:1) separates brominated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
